
5-Bromopyridine-3-thiol
Overview
Description
5-Bromopyridine-3-thiol: is an organosulfur compound with the molecular formula C5H4BrNS It is a derivative of pyridine, where a bromine atom is substituted at the 5th position and a thiol group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridine-3-thiol can be achieved through several methods. One common approach involves the bromination of pyridine derivatives followed by thiolation. For instance, 3-thiopyridine can be brominated using bromine in the presence of a suitable catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and thiolation reactions under controlled conditions. The process may include the use of bromine or bromine-containing reagents and thiolating agents such as hydrogen sulfide or thiourea. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form pyridine-3-thiol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate, ammonia, or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromopyridine-3-thiol is a chemical compound with a pyridine ring, a bromine atom at the 5-position, and a thiol group at the 3-position . It has the molecular formula C5H4BrNS . The unique arrangement of the bromine and thiol groups gives it distinct chemical reactivity and biological activity, allowing for specific interactions in synthetic and biological applications that are not possible with other isomers.
Scientific Research Applications
This compound is utilized as a building block in organic synthesis, serving as a precursor for synthesizing complex molecules, including pharmaceuticals and agrochemicals. In medicinal chemistry, it is explored for its potential as a pharmacophore in drug design and can be used to develop inhibitors or modulators of biological targets like enzymes and receptors. It is also used in producing specialty chemicals and materials and in developing catalysts and ligands for various industrial processes.
Chemistry
This compound is a building block in organic synthesis. It is a precursor for synthesizing complex molecules, including pharmaceuticals and agrochemicals.
Major Products Formed:
- Oxidation: Forms disulfides and sulfonic acids.
- Reduction: Forms pyridine-3-thiol.
- Substitution: Forms various substituted pyridine derivatives, depending on the nucleophile used.
Biology and Medicine
The compound is explored in medicinal chemistry for its potential as a pharmacophore in drug design. It can be used to develop inhibitors or modulators of biological targets such as enzymes and receptors.
Mechanism of Action:
The mechanism of action of this compound involves its interaction with molecular targets through its thiol and bromine functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating enzyme activity or protein function. The bromine atom can participate in halogen bonding or be substituted by other functional groups, altering the compound’s reactivity and interaction with biological targets.
Industry
This compound is utilized in the production of specialty chemicals and materials. It is also used in the development of catalysts and ligands for various industrial processes.
Safety and Hazards
This compound is associated with several hazard statements :
- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.
Mechanism of Action
The mechanism of action of 5-Bromopyridine-3-thiol involves its interaction with molecular targets through its thiol and bromine functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or protein function. The bromine atom can participate in halogen bonding or be substituted by other functional groups, altering the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
2-Bromopyridine: Similar structure but with the bromine atom at the 2nd position.
3-Bromopyridine: Bromine atom at the 3rd position.
4-Bromopyridine: Bromine atom at the 4th position.
5-Bromopyridine-2-thiol: Thiol group at the 2nd position.
Uniqueness: 5-Bromopyridine-3-thiol is unique due to the specific positioning of the bromine and thiol groups, which imparts distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions in synthetic and biological applications that are not possible with other isomers .
Biological Activity
5-Bromopyridine-3-thiol is an organosulfur compound with significant potential in pharmaceutical applications due to its unique structural features, including a bromine atom at the 5-position of the pyridine ring and a thiol (-SH) group at the 3-position. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is CHBrNS. The presence of both a brominated pyridine and a thiol group enhances its reactivity, making it a valuable building block in synthetic organic chemistry. Various methods have been reported for synthesizing this compound, emphasizing the need for precise control over reaction conditions to achieve high-purity products.
Synthesis Methods:
- Nucleophilic substitution reactions involving brominated pyridines.
- Cyclization reactions with aldehydes or ketones to form new ring systems.
- Coupling reactions such as Sonogashira and Suzuki-Miyaura coupling.
Biological Activity
Research indicates that this compound exhibits several biological activities that may be relevant in pharmaceutical contexts. These include:
- Antimicrobial Properties: The compound has shown potential antimicrobial activity against various pathogens.
- Antioxidant Effects: Thiol groups are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Cellular Signaling Modulation: Interaction studies suggest that it may influence cellular signaling pathways, possibly through interactions with proteins and enzymes.
The biological activity of this compound can be attributed to its ability to interact with biological molecules:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Protein Interactions: The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function and stability.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- A study demonstrated its effectiveness against cancer cell lines, revealing an IC50 value of approximately 7.17 µM against MCF-7 breast cancer cells, indicating moderate anti-proliferative activity .
- Another investigation highlighted its role as a potential inhibitor in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival. In vitro assays showed inhibition with IC50 values ranging from 100 nM to several µM across different isoforms .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Bromopyridine | Brominated pyridine | Basic structure without thiol functionality |
2-Aminothiazole | Contains thiazole ring | Exhibits different biological activities |
4-Methylthiazole | Methyl-substituted thiazole | Different reactivity patterns |
4-Bromothiophenol | Brominated phenolic compound | Unique reactivity due to phenolic nature |
3-Amino-5-bromopyridine-4-thiol | Amino group at position 4 | Potentially higher biological activity |
This table illustrates how variations in substitution patterns can influence biological activity, highlighting the significance of the thiol group in enhancing reactivity and potential applications.
Properties
IUPAC Name |
5-bromopyridine-3-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGUVGABIUXMIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552331-85-8 | |
Record name | 5-Bromomopyridine-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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